Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate
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Overview
Description
Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate is a chemical compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol This compound is known for its unique bicyclic structure, which includes a formyl group and a tert-butyl carbamate moiety
Preparation Methods
The synthesis of Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate involves several steps. One common method includes the reaction of a bicyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl carbamate moiety can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexane derivatives: These compounds have similar bicyclic structures but differ in the functional groups attached to the ring system.
Tert-butyl carbamate derivatives: These compounds share the tert-butyl carbamate moiety but have different core structures.
The uniqueness of this compound lies in its combination of a formyl group and a bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9-5-4-8-6-12(8,9)7-14/h7-9H,4-6H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNXTYPBBWDBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1(C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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